L-Methionine, L-tryptophyl-

Vue d'ensemble

Description

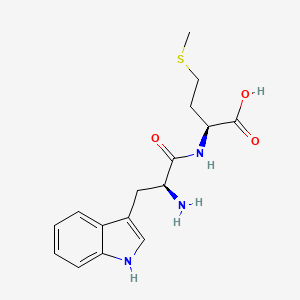

L-Methionine, L-tryptophyl- is a dipeptide composed of the amino acids L-methionine and L-tryptophan. L-methionine is an essential sulfur-containing amino acid, while L-tryptophan is an essential aromatic amino acid. Both amino acids play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, L-tryptophyl- typically involves the coupling of L-methionine and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of L-methionine often involves chemical synthesis from acrolein, methanethiol, and hydrogen cyanide, followed by enzymatic resolution to obtain the L-isomer . L-tryptophan is commonly produced through microbial fermentation using genetically engineered strains of Escherichia coli . The dipeptide L-Methionine, L-tryptophyl- can then be synthesized by coupling the two amino acids using the methods mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions

L-Methionine, L-tryptophyl- can undergo various chemical reactions, including:

Oxidation: L-methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.

Substitution: The amino group of L-methionine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize L-methionine.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine from methionine sulfoxide.

Substitution: Various substituted methionine derivatives.

Applications De Recherche Scientifique

Immunological Applications

L-Methionine's Role in Immune Response

Recent studies have demonstrated that L-Methionine enhances the immune response in teleost fish. In an experiment involving rainbow trout, supplementation with L-Methionine significantly increased the proliferation and IgM secretion of B cells when exposed to antigens. This suggests that L-Methionine plays a crucial role in modulating immune functions, particularly in enhancing the activity of IgM+ B cells .

| Amino Acid | Effect on B Cells | Study Reference |

|---|---|---|

| L-Methionine | Increased proliferation and IgM secretion | |

| L-Tryptophyl | Minor or negative effects |

L-Tryptophyl's Modulatory Effects

Contrastingly, L-Tryptophyl has been shown to attenuate inflammatory responses. In vitro studies indicated that while L-Tryptophyl supplementation resulted in lower ATP levels and enhanced expression of anti-inflammatory genes, it also decreased cellular resilience to inflammatory agents like AIP56. This duality highlights the distinct roles these amino acids play in immune modulation .

Nutritional Applications

Growth and Health Benefits in Aquaculture

Both L-Methionine and L-Tryptophyl have been studied for their effects on growth performance and health in aquaculture species. A study on striped catfish revealed that dietary supplementation with these amino acids improved growth rates, protein content, and immunocompetency against pathogens such as Staphylococcus aureus .

| Amino Acid | Growth Performance | Immunocompetency | Study Reference |

|---|---|---|---|

| L-Methionine | Improved | Enhanced | |

| L-Tryptophyl | Not specified | Not specified |

Nanotechnology Applications

Synthesis of Nanoparticles

L-Methionine has been utilized in the synthesis of nanoparticles for drug delivery systems. A study focused on creating L-Methionine-loaded chitosan nanoparticles demonstrated their efficacy as carriers for therapeutic agents. The ionic gelation method used for synthesis showed promise in enhancing the stability and bioavailability of loaded compounds, indicating potential applications in targeted drug delivery .

Case Study 1: Immunomodulatory Effects of Amino Acids

In a controlled study involving head-kidney leucocytes from fish, researchers assessed the effects of varying concentrations of L-Methionine and L-Tryptophyl on cell viability and immune-related gene expression. Results indicated that higher levels of L-Methionine improved cell viability and polyamine production while reducing apoptosis signals. Conversely, increased levels of L-Tryptophyl resulted in diminished inflammatory responses but reduced cellular resilience to toxins .

Case Study 2: Nutritional Supplementation in Aquaculture

A feeding trial conducted with rainbow trout evaluated the impact of diets supplemented with different levels of L-Methionine on immune function. The findings revealed that fish receiving higher methionine diets exhibited enhanced B cell responses and overall health metrics compared to controls, underscoring the importance of amino acid supplementation in aquaculture practices .

Mécanisme D'action

L-Methionine, L-tryptophyl- exerts its effects through various mechanisms:

Antioxidant Activity: L-methionine acts as a precursor to glutathione, a major cellular antioxidant.

Protein Synthesis: Both amino acids are involved in the synthesis of proteins and enzymes

Methylation Reactions: L-methionine serves as a methyl donor in methylation reactions, influencing gene expression and cellular signaling.

Comparaison Avec Des Composés Similaires

L-Methionine, L-tryptophyl- can be compared with other dipeptides and amino acids:

L-Methionine, L-phenylalanyl-: Similar in structure but contains phenylalanine instead of tryptophan, leading to different biochemical properties.

L-Methionine, L-tyrosyl-: Contains tyrosine, which has different roles in cellular signaling compared to tryptophan.

L-Methionine, L-cysteinyl-: Contains cysteine, which has a thiol group that can form disulfide bonds, unlike tryptophan.

L-Methionine, L-tryptophyl- is unique due to the combination of sulfur-containing and aromatic amino acids, providing distinct chemical and biological properties .

Activité Biologique

L-Methionine, an essential sulfur-containing amino acid, and L-tryptophyl, a dipeptide formed from L-tryptophan and L-methionine, have garnered significant attention in research due to their diverse biological activities. This article delves into the biological roles of these compounds, focusing on their immunomodulatory effects, antioxidant properties, and potential therapeutic applications.

Overview of L-Methionine and L-Tryptophyl

L-Methionine is a precursor for several important biomolecules, including S-adenosylmethionine (SAM), which is critical for methylation reactions in the body. L-Tryptophyl , on the other hand, is known for its role in serotonin synthesis and has implications in mood regulation and sleep patterns. The combination of these two amino acids in the form of L-tryptophyl may enhance their individual effects.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of L-methionine and its impact on immune cell function.

- A study involving rainbow trout demonstrated that L-methionine supplementation significantly increased the proliferation of IgM+ B cells when stimulated with TNP-LPS (2,4,6-trinitrophenyl hapten conjugated to lipopolysaccharide). This effect was attributed to enhanced survival and IgM secretion from these cells, indicating a robust immune response facilitated by methionine supplementation .

- In vitro experiments also revealed that methionine enhances cell viability and reduces apoptosis signals in leukocytes exposed to inflammatory agents. It was found to upregulate immune-related gene expression while tryptophan exhibited contrasting effects by attenuating inflammatory responses .

Antioxidant Properties

L-methionine plays a crucial role as an antioxidant:

- It contributes to the synthesis of glutathione (GSH), a major antioxidant in the body that protects against oxidative stress. Methionine's ability to reduce reactive oxygen species (ROS) accumulation is vital for cellular health .

- Research indicates that methionine can mitigate oxidative damage in neuronal cells, suggesting its potential as a neuroprotective agent in conditions like Parkinson’s disease. Methionine supplementation was shown to maintain mitochondrial functionality and decrease ROS levels, thereby protecting neurons from oxidative stress-induced injury .

Behavioral Effects

The behavioral impacts of L-methionine and L-tryptophyl have also been studied:

- In rodent models, administration of L-methionine alongside L-tryptophan did not significantly alter activity levels compared to controls. However, individual administration of tryptophan resulted in reduced active behavior, indicating its influence on mood and activity .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-23-7-6-14(16(21)22)19-15(20)12(17)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZABQIRMYTKCF-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427226 | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-63-1 | |

| Record name | L-Tryptophyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, L-tryptophyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.